molecular formula O3Rb2Te B099873 Dirubidium tellurium trioxide CAS No. 15885-40-2

Dirubidium tellurium trioxide

Cat. No.: B099873
CAS No.: 15885-40-2
M. Wt: 346.5 g/mol
InChI Key: RLAZQMJDEQEFPZ-UHFFFAOYSA-L
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Description

Dirubidium tellurium trioxide (Rb₂TeO₃) is a ternary compound composed of rubidium (Rb), tellurium (Te), and oxygen (O). Structurally, it consists of rubidium cations (Rb⁺) and tellurite anions (TeO₃²⁻). This compound is part of the broader class of alkali metal tellurites, which are notable for their ionic bonding and crystalline structures. Tellurium in Rb₂TeO₃ adopts a +4 oxidation state, consistent with the tellurite ion (TeO₃²⁻), which is less common than the +6 state found in tellurates (e.g., TeO₄²⁻) .

Properties

CAS No.

15885-40-2

Molecular Formula

O3Rb2Te

Molecular Weight

346.5 g/mol

IUPAC Name

rubidium(1+);tellurite

InChI

InChI=1S/H2O3Te.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2

InChI Key

RLAZQMJDEQEFPZ-UHFFFAOYSA-L

SMILES

[O-][Te](=O)[O-].[Rb+].[Rb+]

Canonical SMILES

[O-][Te](=O)[O-].[Rb+].[Rb+]

Other CAS No.

15885-40-2

Origin of Product

United States

Comparison with Similar Compounds

Alkali Metal Tellurium Trioxides

  • Rubidium Tellurium Trioxide (Rb₂TeO₃) vs. Sodium Tellurite (Na₂TeO₃): Sodium tellurite (Na₂TeO₃) shares the same tellurite anion but differs in alkali metal cation size. However, Rb₂TeO₃ may exhibit superior solubility in polar solvents due to weaker ionic interactions .
  • Comparison with Rubidium Selenite (Rb₂SeO₃) :
    Selenium (Se) and tellurium (Te) belong to the same chalcogen group. Rb₂SeO₃ is expected to have a similar crystal structure to Rb₂TeO₃, but Te’s larger atomic radius (1.43 Å vs. 1.22 Å for Se) may lead to a more expanded lattice. Additionally, TeO₃²⁻ is more polarizable than SeO₃²⁻, making Rb₂TeO₃ more reactive in redox reactions .

Transition Metal Tellurium Trioxides

  • Nickel Tellurium Trioxide (NiTeO₃) :
    Unlike Rb₂TeO₃, NiTeO₃ (CAS 15851-52-2) incorporates a transition metal (Ni²⁺) instead of an alkali metal. This substitution introduces d-orbital interactions, enhancing catalytic properties but reducing thermal stability. NiTeO₃ is typically synthesized under high-temperature conditions, whereas Rb₂TeO₃ likely forms via milder aqueous reactions .

Tellurium Trioxide (TeO₃) and Derivatives

  • TeO₃ vs. Rb₂TeO₃ :
    Tellurium trioxide (TeO₃, CAS 13451-18-8) is a covalent oxide with a +6 oxidation state for Te, contrasting with the +4 state in Rb₂TeO₃. TeO₃ is highly reactive and acts as a strong oxidizing agent, whereas Rb₂TeO₃ is stabilized by ionic bonding and is less prone to decomposition .

Rubidium-Based Oxides

  • Dirubidium Oxide (Rb₂O) :
    Rb₂O is a binary oxide with a simpler structure than Rb₂TeO₃. The absence of the tellurite anion in Rb₂O results in lower molecular complexity and different reactivity, such as rapid hydrolysis in water to form RbOH .

Data Tables

Table 1: Comparative Properties of Selected Tellurium Compounds

Compound Formula Oxidation State of Te Melting Point (°C) Solubility in Water Key Applications
Dirubidium Tellurium Trioxide Rb₂TeO₃ +4 Not reported Moderate (inferred) Optical materials
Sodium Tellurite Na₂TeO₃ +4 ~300 High Glass manufacturing
Tellurium Trioxide TeO₃ +6 Decomposes at 450 Low Oxidizing agent
Nickel Tellurium Trioxide NiTeO₃ +4 (Te) Not reported Insoluble Catalysis

Table 2: Alkali Metal Chalcogenites

Compound Ionic Radius (Å, cation) Anion Polarizability Thermal Stability
Rb₂TeO₃ 1.61 (Rb⁺) High (TeO₃²⁻) Moderate
Rb₂SeO₃ 1.61 (Rb⁺) Moderate (SeO₃²⁻) High
Na₂TeO₃ 1.02 (Na⁺) High (TeO₃²⁻) Very High

Research Findings

  • Synthesis : Rb₂TeO₃ is likely synthesized via the reaction of rubidium hydroxide (RbOH) with tellurous acid (H₂TeO₃), analogous to the preparation of Na₂TeO₃ .
  • Applications: Potential uses include infrared-transmitting glasses and solid-state electrolytes, leveraging Te’s high polarizability and Rb’s ionic mobility .

Q & A

Q. What is the optimal methodology for synthesizing dirubidium tellurium trioxide (Rb₂TeO₃) with high purity?

Methodological Answer: Rb₂TeO₃ synthesis typically involves two stages:

TeO₃ Preparation : Thermally decompose telluric acid (Te(OH)₆) at 400°C under inert conditions to obtain β-TeO₃ .

Rubidium Incorporation : React β-TeO₃ with rubidium hydroxide (RbOH) or rubidium oxide (Rb₂O) in a 1:2 molar ratio. The reaction is performed in a dry, oxygen-free environment at 300–400°C for 6–8 hours, followed by slow cooling to avoid phase segregation.
Key Parameters :

  • Purity of Te(OH)₆ (≥99.9%) to minimize impurities.
  • Use of argon atmosphere to prevent oxidation or hydrolysis.
  • Post-synthesis annealing at 250°C for 2 hours to enhance crystallinity.

Q. Which characterization techniques are critical for verifying the structural and chemical integrity of Rb₂TeO₃?

Methodological Answer:

  • X-ray Diffraction (XRD) : Confirm crystal structure and phase purity. Compare with reference data for Rb₂TeO₃ (e.g., space group, lattice parameters). Anomalies in peak positions may indicate mixed phases or impurities .
  • Raman Spectroscopy : Identify vibrational modes of Te-O bonds (e.g., ~700 cm⁻¹ for symmetric stretching) and Rb-O interactions. Deviations suggest structural distortions .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability. Rb₂TeO₃ should exhibit no mass loss below 500°C, confirming absence of hydrated or volatile phases.
  • Elemental Analysis (EDS/ICP-MS) : Verify Rb:Te:O stoichiometry (2:1:3 ratio).

Q. How should Rb₂TeO₃ be stored to prevent degradation during experimental workflows?

Methodological Answer:

  • Storage Conditions : Keep in a desiccator under argon to avoid hydrolysis or oxidation. Exposure to moisture may form Rb₂TeO₃·nH₂O, altering reactivity .
  • Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., DMF, ethanol) to <10 ppm H₂O.
  • Stability Testing : Conduct periodic XRD scans after storage to detect phase changes.

Advanced Research Questions

Q. How does high-pressure treatment influence the electronic and structural properties of Rb₂TeO₃?

Methodological Answer:

  • Experimental Approach : Use diamond-anvil cells to apply pressures up to 100 GPa. Monitor structural transitions via high-pressure XRD and Raman spectroscopy. For example, pressure-induced phase transitions (e.g., VF3-type to YF3-type structures) increase Te coordination from 6 to 8 .
  • Computational Validation : Perform DFT simulations (e.g., VASP, Quantum ESPRESSO) to predict bandgap changes and compare with experimental UV-Vis absorption data.

Q. How can computational modeling resolve contradictions in reported bandgap values for Rb₂TeO₃?

Methodological Answer:

  • DFT Calibration : Use hybrid functionals (e.g., HSE06) to improve bandgap accuracy. Compare results across multiple codes (e.g., CASTEP, ABINIT) to assess methodological biases.
  • Experimental Cross-Validation : Combine UV-Vis diffuse reflectance, ellipsometry, and photoluminescence to measure optical bandgaps. Discrepancies >0.3 eV suggest impurities or defects .

Q. What methodological strategies mitigate inconsistencies in synthesizing phase-pure Rb₂TeO₃?

Methodological Answer:

  • Multi-Technique Characterization : Use XRD, XPS, and TEM to distinguish between Rb₂TeO₃ and mixed-valence byproducts (e.g., Te₂O₅, Te₄O₉) .
  • Controlled Atmosphere Synthesis : Replace ambient air with dry O₂ to suppress Te⁴+ formation. Monitor reaction progress via in-situ FTIR for Te-O bond evolution.

Q. How does Rb₂TeO₃ react with aqueous acids/alkalis, and how can these reactions be quantified?

Methodological Answer:

  • Acid Reactivity : Titrate Rb₂TeO₃ with HCl (1M) under N₂. Monitor pH and Te⁶+ release via ICP-OES. Expect stoichiometric H⁺ consumption (2:1 H⁺:Rb₂TeO₃ ratio) .
  • Alkali Reactivity : React with NaOH (1M) to form Na₂TeO₄. Confirm via Raman peaks at 850 cm⁻¹ (TeO₄²⁻ symmetric stretch) .

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